molecular formula C6H7BrOS B2986568 2-(4-Bromothiophen-2-yl)ethanol CAS No. 1310427-46-3

2-(4-Bromothiophen-2-yl)ethanol

Cat. No.: B2986568
CAS No.: 1310427-46-3
M. Wt: 207.09
InChI Key: GPAIEIFXXXKXEH-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)ethanol is a brominated thiophene derivative featuring an ethanol substituent at the 2-position of the thiophene ring. The compound’s hydroxyl group and bromothiophene moiety suggest utility in medicinal chemistry, materials science, and as an intermediate in organic synthesis. For example, compounds like (4-bromo-2-thienyl)methanol (melting point: 66–69°C) share structural similarities, differing only in the alkyl chain length (methanol vs. ethanol), which influences solubility and reactivity .

Properties

IUPAC Name

2-(4-bromothiophen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrOS/c7-5-3-6(1-2-8)9-4-5/h3-4,8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAIEIFXXXKXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310427-46-3
Record name 2-(4-bromothiophen-2-yl)ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-Bromothiophen-2-yl)ethanol involves the reduction of 4-bromothiophene-2-carbaldehyde using sodium borohydride. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran at room temperature. The resulting mixture is stirred for a specified period, usually around 1.5 hours, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 2-(4-Bromothiophen-2-yl)acetaldehyde or 2-(4-Bromothiophen-2-yl)acetic acid.

    Reduction: 2-(4-Thiophen-2-yl)ethanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromothiophen-2-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Bromothiophen-2-yl)ethanol exerts its effects depends on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural features of 2-(4-Bromothiophen-2-yl)ethanol and related bromothiophene derivatives:

Compound Name Substituents/Functional Groups Key Structural Differences
This compound (Target) -OH (ethanol) at thiophene 2-position Reference compound for comparison
(4-Bromo-2-thienyl)methanol -OH (methanol) at thiophene 2-position Shorter alkyl chain, higher volatility
3-[2-(4-Bromothiophen-2-yl)propan-2-yl]-4,5-dicyclopropyl-4H-1,2,4-triazole Bulky propan-2-yl and triazole groups Enhanced steric hindrance, potential for biological activity
(E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline Imine linkage to aniline ring Conjugated system for electronic applications
1-((4-Bromothiophen-2-yl)methylene)thiosemicarbazide Thiosemicarbazide group Chelating properties for metal coordination

Physical Properties

  • Solubility: The ethanol chain in the target compound likely enhances polarity compared to (4-bromo-2-thienyl)methanol, increasing solubility in polar solvents like ethanol or DMSO .

Biological Activity

2-(4-Bromothiophen-2-yl)ethanol is an organic compound featuring a thiophene ring substituted with a bromine atom and an ethanol group. Its molecular formula is C6_6H7_7BrOS, and it has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit moderate antimicrobial activity . A study demonstrated that the compound showed significant binding affinity in docking experiments, suggesting its potential as an antimicrobial agent. The compound's efficacy against various bacterial strains was evaluated, showcasing its ability to inhibit growth effectively, although specific MIC values were not disclosed in the available literature .

Anticancer Activity

The compound is also under investigation for its anticancer properties . A notable study explored the synthesis of related compounds through Suzuki cross-coupling reactions, which revealed that certain derivatives could induce apoptosis in cancer cell lines. The mechanism of action appears to involve the disruption of key signaling pathways associated with cell proliferation and survival, although detailed case studies are still emerging .

The primary mode of action for this compound involves transmetalation during the Suzuki–Miyaura cross-coupling reaction. This process facilitates the formation of new carbon-carbon bonds, which is crucial for synthesizing complex organic molecules with potential therapeutic effects. The compound's high gastrointestinal absorption and blood-brain barrier permeability further enhance its profile as a candidate for drug development .

Table: Summary of Biological Activities

Activity Description References
AntimicrobialModerate activity against various bacterial strains; effective growth inhibition
AnticancerInduces apoptosis in cancer cell lines; disrupts signaling pathways
MechanismInvolves transmetalation in Suzuki coupling reactions

Case Studies

  • Antimicrobial Study : A recent study assessed the antimicrobial efficacy of several thiophene derivatives, including this compound. The results indicated that while the compound showed activity against Gram-positive and Gram-negative bacteria, further optimization of its structure could enhance potency.
  • Anticancer Research : Another investigation focused on the anticancer potential of a series of bromothiophene derivatives synthesized via Suzuki coupling. The study highlighted that certain derivatives exhibited significant cytotoxicity against breast and colon cancer cells, with mechanisms involving apoptosis and cell cycle arrest being elucidated.
  • Pharmacokinetics Study : A pharmacokinetic analysis showed that this compound has favorable absorption characteristics, making it a viable candidate for oral administration in therapeutic contexts .

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